1alpha-Hydroxytorilin

Vue d'ensemble

Description

1alpha-Hydroxytorilin is a compound related to vitamin D analogues, known for its potential in various biological activities. The interest in synthesizing and studying its properties stems from its similarity to naturally occurring vitamin D3 compounds, which play crucial roles in calcium metabolism, immune function, and cell proliferation.

Synthesis Analysis

The synthesis of 1alpha-Hydroxyvitamin D analogues often involves photochemical methods for B-ring opening, leading to the formation of the conjugated triene system. For instance, 1alpha-Hydroxyvitamin D5, a chemopreventive agent for breast cancer, is synthesized using a modified two-wavelength photolysis procedure, which significantly increases the yield of the pre-vitamin isomer (Moriarty & Albinescu, 2005).

Molecular Structure Analysis

The molecular structure of 1alpha-Hydroxyvitamin D analogues features crucial substituents that determine their biological activity and binding affinity to the vitamin D receptor. For example, the axial orientation of the 1alpha-hydroxy group in vitamin D compounds is necessary for biological activity, with certain analogues exhibiting significantly increased receptor binding affinity (Sicinski et al., 1998).

Chemical Reactions and Properties

1alpha-Hydroxyvitamin D analogues undergo various chemical reactions, including hydroxylation and the introduction of different substituents, to enhance their biological efficacy. The synthesis and metabolism of these analogues involve conversion to more active forms, demonstrating their dynamic chemical properties (Holick et al., 1975).

Physical Properties Analysis

The physical properties of 1alpha-Hydroxyvitamin D analogues, such as solubility and stability, are crucial for their biological activity and therapeutic application. These properties are influenced by the molecular structure and specific substituents of the analogues.

Chemical Properties Analysis

The chemical properties of 1alpha-Hydroxyvitamin D analogues, including their reactivity, photochemical behavior, and interaction with biological molecules, play a significant role in their mechanism of action. These properties are tailored through synthesis to enhance the analogues' efficacy and selectivity for the vitamin D receptor.

- Moriarty & Albinescu (2005). Synthesis of 1alpha-hydroxyvitamin D5 using a modified two wavelength photolysis for vitamin D formation. The Journal of Organic Chemistry. Link.

- Sicinski et al. (1998). New 1alpha,25-dihydroxy-19-norvitamin D3 compounds of high biological activity: Synthesis and biological evaluation. Journal of Medicinal Chemistry. Link.

- Holick et al. (1975). Synthesis of (6-3H)-1alpha-hydroxyvitamin D3 and its metabolism in vivo to (3H)-1alpha,25-dihydroxyvitamin D3. Science. Link.

Applications De Recherche Scientifique

Gene Regulation and Expression

Parathyroid Hormone and Gene Promoter Activity : The 1alpha-hydroxylase gene is stimulated by parathyroid hormone, affecting luciferase reporter activity, indicating a role in gene expression regulation (Brenza et al., 1998).

Gene Expression in Macrophages : 1alpha-hydroxylase gene expression in macrophages is regulated differently from the kidney, suggesting unique functional roles in different tissues (Monkawa et al., 2000).

Regulation by Vitamin D and Parathyroid Hormone : The enzyme's expression is influenced by vitamin D and parathyroid hormone, highlighting its importance in vitamin D metabolism (Brenza & DeLuca, 2000).

Clinical Implications

Impact on Hypertension and Cardiac Function : Gene ablation studies show that 1alpha-hydroxylase affects blood pressure regulation and cardiac function, suggesting its potential in cardiovascular research (Thadhani, 2008).

Breast Cancer Cell Response : The response of breast cancer cells to 1alpha-hydroxyvitamin D5 indicates the enzyme's role in cancer biology and potential therapeutic applications (Peng et al., 2006).

Expression in Lung Cancer : Increased expression of the 1alpha-hydroxylase gene in lung cancer patients suggests its involvement in cancer pathophysiology (Yokomura et al., 2003).

Molecular and Cellular Biology

Regulation by Nuclear Receptors : The enzyme's regulation involves nuclear receptors, indicating its intricate role in cellular signaling processes (Zierold et al., 2007).

Role in Cell Differentiation and Apoptosis : Its involvement in differentiation and apoptosis of leukemia cells demonstrates its significance in cellular development and potential in cancer treatment (Nakagawa et al., 2000).

Function as a Vitamin D Receptor Ligand : Acting as a vitamin D receptor ligand, it plays a critical role in vitamin D metabolism and signaling (Lou et al., 2010).

Therapeutic Applications

Treatment of Osteoporosis : Its use in treating osteoporosis of ageing suggests therapeutic benefits in bone health and calcium metabolism (Lund et al., 1975).

Potential in Public Health : Understanding its broad biological influence can contribute to improving public health through nutritional guidelines and disease prevention strategies (Norman, 2008).

Effects on Broiler Growth : Its impact on growth performance and meat quality in broilers provides insights for agricultural and nutritional applications (Han et al., 2009).

Tissue Engineering Applications : Its role in marrow stromal cell migration highlights its potential in tissue regeneration and engineering (He et al., 2010).

Expression in Kidney Cells : Understanding its regulation in kidney cells can inform treatments for kidney-related disorders (Bland et al., 2001).

Genetic Studies in 1alpha-Hydroxylase Deficiency : Genetic research on 1alpha-hydroxylase deficiency provides insights into personalized medicine and genetic disorders (Kim et al., 2007).

Clinical Trials in Prostate Cancer : Phase I trials in prostate cancer suggest its potential in oncological therapeutics (Liu et al., 2002).

Variable Response in Hemodialysis Osteodystrophy : Studies on its response in hemodialysis patients offer insights for treatment individualization (Pierides et al., 1976).

Expression in Embryonic Kidney : Research on its expression in murine embryonic kidney aids in understanding kidney development and disorders (Yamagata et al., 2001).

Role in Vitamin D Synthesis : Its function in vitamin D synthesis is crucial for understanding and treating vitamin D-related diseases (Takeyama et al., 1997).

Promoter Analysis and Characterization : Detailed promoter analysis of the human 1alpha-hydroxylase gene provides a deeper understanding of its regulation and potential drug targets (Kong et al., 1999).

Safety and Hazards

Mécanisme D'action

Target of Action

1alpha-Hydroxytorilin, a sesquiterpenoid isolated from Torilis japonica , primarily targets human tumor cells, specifically A549, SK-OV-3, SK-MEL-2, and HCT15 . These cells represent various types of cancers, including lung, ovarian, skin, and colorectal cancers .

Mode of Action

It is known to exhibit cytotoxicity against the aforementioned tumor cells . This suggests that it may interact with cellular components or processes essential for the survival and proliferation of these cells, leading to their death or growth inhibition.

Result of Action

1alpha-Hydroxytorilin has demonstrated cytotoxic effects against human A549, SK-OV-3, SK-MEL-2, and HCT15 tumor cells . The ED50 values, which represent the concentration of the compound required to achieve 50% cell death, are 20.52, 18.24, 17.48, and 42.54 μg/mL for A549, SK-OV-3, SK-MEL-2, and HCT15 cells, respectively .

Propriétés

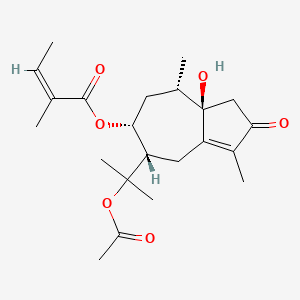

IUPAC Name |

[(5S,6R,8S,8aR)-5-(2-acetyloxypropan-2-yl)-8a-hydroxy-3,8-dimethyl-2-oxo-1,4,5,6,7,8-hexahydroazulen-6-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O6/c1-8-12(2)20(25)27-19-9-13(3)22(26)11-18(24)14(4)16(22)10-17(19)21(6,7)28-15(5)23/h8,13,17,19,26H,9-11H2,1-7H3/b12-8-/t13-,17-,19+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHITMOTGBUVPS-CCWJTCTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(C2(CC(=O)C(=C2CC1C(C)(C)OC(=O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1C[C@@H]([C@@]2(CC(=O)C(=C2C[C@@H]1C(C)(C)OC(=O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1alpha-Hydroxytorilin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.